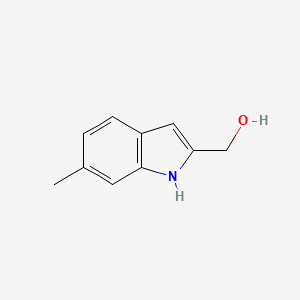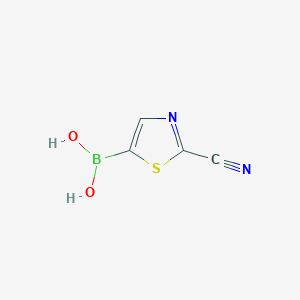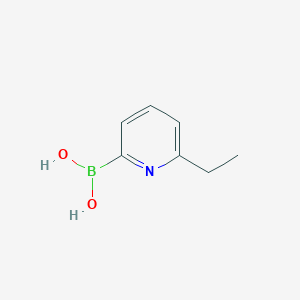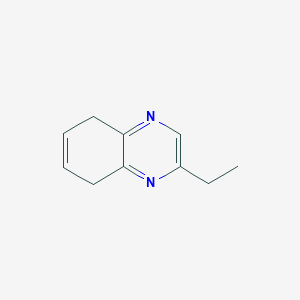
N-(Oxetan-3-ylidene)pivalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Oxetan-3-ylidene)pivalamide: is a chemical compound characterized by the presence of an oxetane ring and a pivalamide group. The oxetane ring is a four-membered cyclic ether, which is known for its strained ring structure and unique reactivity. The pivalamide group, derived from pivalic acid, contributes to the compound’s stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Oxetan-3-ylidene)pivalamide typically involves the formation of the oxetane ring followed by the introduction of the pivalamide group. One common method is the cyclization of an appropriate precursor, such as an epoxide or a halohydrin, under basic conditions to form the oxetane ring. The pivalamide group can then be introduced through an amide coupling reaction using pivalic acid or its derivatives .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: N-(Oxetan-3-ylidene)pivalamide can undergo various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form corresponding lactones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the opening of the oxetane ring, forming linear or branched alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under appropriate conditions.
Major Products:
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxetanes or amides.
Scientific Research Applications
N-(Oxetan-3-ylidene)pivalamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme mechanisms and protein-ligand interactions.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(Oxetan-3-ylidene)pivalamide involves its interaction with molecular targets through its oxetane ring and pivalamide group. The strained ring structure of the oxetane allows it to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as enzymes or receptors, leading to various biochemical effects .
Comparison with Similar Compounds
Oxetan-3-one: A simpler oxetane derivative used in similar applications.
N-(Oxetan-3-ylidene)acetamide: Another oxetane-containing amide with different reactivity and applications.
Oxetan-3-ylmethanol: An oxetane derivative with an alcohol functional group.
Uniqueness: N-(Oxetan-3-ylidene)pivalamide is unique due to its combination of the oxetane ring and the pivalamide group. This combination imparts distinct physicochemical properties, making it a versatile compound for various applications in chemistry, biology, medicine, and industry .
Properties
Molecular Formula |
C8H13NO2 |
|---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
2,2-dimethyl-N-(oxetan-3-ylidene)propanamide |
InChI |
InChI=1S/C8H13NO2/c1-8(2,3)7(10)9-6-4-11-5-6/h4-5H2,1-3H3 |
InChI Key |
RNXABRPPHFBZPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)N=C1COC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile](/img/structure/B11920758.png)
![(NZ)-N-[(1,3,5-trimethylpyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B11920761.png)




![3-Fluoro-1-oxa-7-azaspiro[4.5]decane](/img/structure/B11920790.png)
![2,8-Diazaspiro[4.5]decan-4-amine](/img/structure/B11920806.png)


![Spiro[cyclopropane-1,3'-pyrrolo[3,2-C]pyridin]-2'(1'H)-one](/img/structure/B11920827.png)

